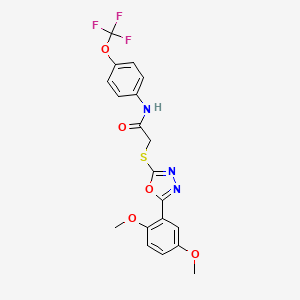

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethoxyphenyl group. A thioether linkage connects the oxadiazole to an acetamide moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity, while the trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties. The dimethoxyphenyl substituent may contribute to π-π interactions in biological targets. Though direct synthesis data for this compound is unavailable, analogous derivatives suggest coupling agents like EDC/HOBt in acetonitrile may be employed for amide bond formation .

Eigenschaften

IUPAC Name |

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O5S/c1-27-13-7-8-15(28-2)14(9-13)17-24-25-18(29-17)31-10-16(26)23-11-3-5-12(6-4-11)30-19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUQIZYHWAWCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including an oxadiazole ring and a trifluoromethoxy-substituted phenyl group. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C19H16F3N3O5S

- Molecular Weight : 455.41 g/mol

The compound's structure includes:

- An oxadiazole ring known for its biological activities.

- A thioether linkage that may influence its pharmacological properties.

- A trifluoromethoxy group that enhances lipophilicity and potential receptor interactions.

Biological Activity

Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. Below are key findings from various studies:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related oxadiazole derivatives. For instance:

- In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10g | MCF7 | 58.93 | Caspase activation |

| 4b | MCF7 | Not specified | Apoptosis induction |

| 4c | MCF7 | Not specified | Apoptosis induction |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar oxadiazole derivatives have demonstrated efficacy against various bacterial strains:

- Minimum inhibitory concentrations (MIC) were evaluated against pathogenic bacteria, showing promising results compared to standard antibiotics .

Synthesis Methods

The synthesis of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.

- Thioether Formation : Reaction with a thiol compound to introduce the sulfanyl group.

- Final Coupling : Nucleophilic substitution with a phenylpiperazine derivative or similar compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole ring is likely to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethoxy group may enhance binding affinity and specificity for certain biological targets.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of similar compounds:

- Antidepressant Activity : A study highlighted the antidepressant effects of oxadiazole derivatives using the forced swimming test (FST), demonstrating significant decreases in immobility duration comparable to fluoxetine .

- Anticancer Studies : Research involving the evaluation of apoptosis induction in cancer cell lines further supports the therapeutic potential of these derivatives in oncology .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The structural features of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suggest potential interactions with cancer cell signaling pathways. Preliminary studies have demonstrated that related oxadiazole derivatives can inhibit tumor growth in various cancer models .

Neuroprotective Effects

The compound has shown promise in neuropharmacology. Studies have indicated that oxadiazole derivatives can ameliorate cognitive deficits in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve inhibition of acetylcholinesterase (AChE) activity, enhancing cholinergic neurotransmission .

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thioether group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes in bacteria and fungi .

Synthesis and Characterization

The synthesis of 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step reactions:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazones and carboxylic acids.

- Thioether Formation : The introduction of the thioether moiety can be accomplished using thiol reagents under acidic or basic conditions.

- Acetamide Formation : The final step involves acylation to form the acetamide group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of the synthesized compound .

Case Study 1: Anticancer Properties

In a study evaluating various oxadiazole derivatives, it was found that compounds similar to 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibited IC50 values in the micromolar range against different cancer cell lines. These findings highlight the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Neuroprotective Mechanisms

Research involving behavioral assays in rat models showed that derivatives containing the oxadiazole structure improved memory retention and learning capabilities when administered prior to cognitive stressors like scopolamine . This suggests a protective effect on neuronal health and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s 1,3,4-oxadiazole core differs from thiadiazole (sulfur-containing) and quinazolinone analogs, impacting electronic properties and metabolic stability.

- Substituents like trifluoromethoxy (target) versus trifluoromethyl () or sulfamoyl () influence polarity and bioavailability.

- Synthesis of oxadiazoles typically involves cyclization of hydrazides, whereas thiadiazoles may require alternative routes .

Table 2: Substituent Effects on Properties and Bioactivity

Key Observations :

Q & A

Q. Key Parameters :

Which spectroscopic and analytical techniques are essential for confirming structural integrity?

Q. Basic

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl), oxadiazole carbons (δ 160–165 ppm), and trifluoromethoxy groups (δ 120–125 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

How can researchers optimize the synthesis of the 1,3,4-oxadiazole core to minimize byproducts?

Q. Advanced

Q. Example Optimization Table :

| Method | Yield (%) | Byproducts (%) |

|---|---|---|

| Conventional reflux | 65 | 15 |

| Ultrasonic-assisted | 82 | 5 |

What strategies address discrepancies in biological activity data across studies?

Q. Advanced

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Assay standardization : Replicate enzyme inhibition (e.g., COX-1/COX-2) with positive controls (e.g., celecoxib) .

- Dose-response curves : Confirm IC₅₀ values across multiple concentrations to ensure reproducibility .

Case Study : A 2020 study found anti-proliferative activity against MCF-7 cells (IC₅₀ = 12 µM), but poor solubility skewed later results. Reformulation with DMSO/PBS (1:9) resolved this .

How should researchers design mechanistic studies for enzyme inhibition?

Q. Advanced

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : Use AutoDock Vina to predict binding interactions with COX-2 or acetylcholinesterase active sites .

- Comparative analysis : Benchmark against known inhibitors (e.g., imatinib for kinase inhibition) .

Q. Example Docking Results :

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond with Arg120 |

| Acetylcholinesterase | -8.5 | π-π stacking with Trp84 |

What purification methods are most effective for isolating the final product?

Q. Basic

- Recrystallization : Use ethanol for solid products (melting point >250°C confirms purity) .

- Column chromatography : Ideal for liquid intermediates; silica gel with hexane/ethyl acetate (9:1) eluent .

Advanced Tip : Employ preparative HPLC for challenging separations (e.g., diastereomers) .

How can computational chemistry predict reactivity and stability?

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular dynamics : Simulate solvation effects in physiological buffers to predict degradation pathways .

Predicted Reactivity : The trifluoromethoxy group’s electron-withdrawing nature increases electrophilicity at the acetamide carbonyl, enhancing enzyme binding .

What are critical parameters for ensuring reproducibility in biological assays?

Q. Advanced

- Cell line validation : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293) .

- Control experiments : Include vehicle (DMSO) and cytotoxicity controls (MTT assay) .

- Statistical rigor : Perform triplicate replicates with ANOVA analysis (p < 0.05) .

How to resolve unexpected byproducts during synthesis?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.